2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid
Description
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Properties
IUPAC Name |
2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-15-8-11-4-2-3-9(11)5-12(7-11)6-10(13)14/h9H,2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTQRUPJTGMBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid, also known by its CAS number 2097952-85-5, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 227.30 g/mol. Its structure includes a hexahydrocyclopenta[c]pyrrole core, which is characteristic of various biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| CAS Number | 2097952-85-5 |
Pharmacological Properties
Research indicates that compounds containing pyrrole rings, such as the one , exhibit a range of biological activities including:
- Anticancer Activity : Pyrrole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain pyrrole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the apoptotic pathway .
- Antimicrobial Effects : Pyrrole-based compounds have also been explored for their antimicrobial properties. The structural features of these compounds may enhance their interaction with microbial targets, leading to effective inhibition of growth .
- Anti-inflammatory Activity : Some studies have highlighted the potential of pyrrole derivatives to modulate inflammatory pathways, suggesting that they could be developed into therapeutic agents for inflammatory diseases .
The biological effects of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes .
- Cell Cycle Arrest : Some pyrrole derivatives induce cell cycle arrest at specific phases, preventing cancer cells from proliferating .
- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels contributes to the anticancer and antioxidant activities observed in pyrrole-containing compounds .
Case Studies
Several studies have investigated the biological activity of pyrrole derivatives similar to this compound:
- Study on Anticancer Activity : A recent study synthesized a series of fused pyrroles and tested their cytotoxicity against HepG-2 (liver cancer) and EACC (endometrial cancer) cell lines. The results indicated significant apoptotic effects mediated through caspase activation .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of pyrrole derivatives against various bacterial strains. Results showed that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
